2-(1,2-diphenylvinyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-1,2-diphenylethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-22-19-13-7-8-14-20(19)23-21/h1-15H,(H,22,23)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHNUIOPXOLQGF-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 1,2 Diphenylvinyl 1h Benzimidazole
Conventional Synthetic Pathways to 2-(1,2-diphenylvinyl)-1H-benzimidazole
Conventional methods for synthesizing benzimidazole (B57391) derivatives have been well-established for decades, typically relying on condensation reactions that form the core heterocyclic structure.
Condensation Reactions for Benzimidazole Core Formation
The most classical and widely utilized method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. mdpi.comsemanticscholar.org This reaction can be performed with various reagents, including carboxylic acids, aldehydes, esters, or acid chlorides. ijrar.orgjyoungpharm.org Historically, these reactions often required harsh conditions, such as high temperatures and the presence of strong acids like hydrochloric acid or polyphosphoric acid, to facilitate the dehydration and cyclization process. jyoungpharm.orgscispace.com
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the aldehyde or acid derivative, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the final benzimidazole product. A variety of catalysts and reagents have been employed to promote this transformation under milder conditions. organic-chemistry.orgnih.gov
Table 1: Common Reagents for Benzimidazole Core Condensation
| Reagent Type | Typical Conditions | Reference |
| Carboxylic Acids | Strong acid (e.g., PPA, HCl), high temperature | jyoungpharm.orgscispace.com |
| Aldehydes | Oxidative conditions (e.g., H₂O₂, Na₂S₂O₅) | organic-chemistry.orgresearchgate.net |
| Esters | Acid catalyst, microwave irradiation | scispace.com |
| Orthoesters | Acid catalyst | jyoungpharm.org |
| Nitriles | High temperature, acid conditions | jyoungpharm.org |
Strategies for Incorporating the 1,2-Diphenylvinyl Moiety
To synthesize the specific target compound, this compound, conventional strategies adapt the general condensation principle. The most direct approach involves the reaction of o-phenylenediamine with a carbonyl compound that already contains the 1,2-diphenylvinyl structure.
A logical precursor for this purpose would be 2,3-diphenylacrolein (an aldehyde) or 2,3-diphenylacrylic acid (a carboxylic acid). Condensing o-phenylenediamine with 2,3-diphenylacrolein, for instance, would proceed via an oxidative cyclization to yield the desired product. This is analogous to the synthesis of 2-styryl-1H-benzimidazole, which is prepared from o-phenylenediamine and cinnamaldehyde. mdpi.com The reaction with an aldehyde typically requires an oxidant to facilitate the final aromatization step, converting the intermediate dihydrobenzimidazole to the stable benzimidazole. researchgate.net Alternatively, using 2,3-diphenylacrylic acid would involve a condensation-dehydration reaction, often driven by strong acids at elevated temperatures. nih.gov
Modern and Sustainable Approaches in Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and versatile methods for preparing benzimidazole derivatives. These modern approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.
Transition-Metal-Catalyzed Synthesis of this compound Analogues
Transition-metal catalysis has emerged as a powerful tool for constructing benzimidazole rings, offering alternative reaction pathways to classical condensation. mdpi.comsphinxsai.com Catalysts based on palladium, copper, iron, and cobalt have been successfully employed. mdpi.comorganic-chemistry.orgnih.gov These methods include C-N cross-coupling reactions and acceptorless dehydrogenative coupling. mdpi.comresearchgate.net
For example, iron-catalyzed dehydrogenative coupling allows for the synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines. researchgate.net A palladium-catalyzed one-pot synthesis has been developed for producing 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the utility of this metal in forming the core structure with multiple aryl substituents. rsc.org Copper-catalyzed three-component reactions of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides provide another efficient route to 1,2-disubstituted benzimidazoles. nih.gov These catalytic systems can offer high selectivity and functional group tolerance, making them suitable for creating a wide range of complex benzimidazole analogues. nih.gov
Table 2: Examples of Transition-Metal Catalysts in Benzimidazole Synthesis
| Metal Catalyst | Reaction Type | Reactants | Reference |
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | Primary Alcohols, o-phenylenediamines | researchgate.net |
| Palladium (Pd) | One-Pot Cyclization | N-Aryl-2-iodoanilines, Benzylamines | rsc.org |
| Copper (Cu) | Three-Component Coupling | N-Substituted o-phenylenediamines, Terminal Alkynes, Sulfonyl Azides | nih.gov |
| Cobalt (Co) | Dehydrogenative Coupling | o-Phenylenediamines, Aldehydes | nih.gov |
| Nickel (Ni) | C-N Bond Formation | 2-Haloanilines, Aldehydes, Ammonia | organic-chemistry.org |
Green Chemistry Principles and Aqueous Synthesis Methods
In line with the principles of green chemistry, significant efforts have been made to develop syntheses that minimize or eliminate the use of hazardous substances. chemmethod.comresearchgate.net A key development is the use of water as an environmentally benign solvent. mdpi.comijrar.org Several methods have been reported for synthesizing benzimidazoles in aqueous media, avoiding the need for volatile and often toxic organic solvents. nih.gov
One remarkable approach is the transition-metal-free intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate, which proceeds at 100 °C to give high yields of 2-substituted benzimidazoles. mdpi.comnih.gov Other green methods include using the organocatalyst L-proline in water at reflux ijrar.org or employing surfactants like sodium lauryl ether sulfate (B86663) (SLES) in water to facilitate the reaction at ambient temperature. samipubco.com These aqueous methods are not only eco-friendly but also offer advantages in terms of cost, safety, and simplified product isolation. mdpi.comsamipubco.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.net For the synthesis of benzimidazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours or days to mere minutes, while often simultaneously increasing product yields. researchgate.netnih.gov
Numerous protocols have been developed for the microwave-assisted synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. scispace.commdpi.comrjptonline.org For instance, the reaction of o-phenylenediamines with aldehydes under solvent-free conditions, using a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃), can be completed in 5-10 minutes under microwave irradiation to produce 1,2-disubstituted benzimidazoles in excellent yields (up to 99%). preprints.orgmdpi.comnih.gov This combination of microwave heating and solvent-free conditions represents a highly efficient, rapid, and environmentally sustainable method for accessing these important heterocyclic compounds. preprints.orgmdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield | Reference |
| 2-Phenyl-1H-benzimidazole | Thermal | 4 hours | 83% | researchgate.net |
| 2-Phenyl-1H-benzimidazole | Microwave | 46 seconds | 88% | researchgate.net |
| 1,2-Diphenyl-1H-benzimidazole | Thermal (100°C) | 120 minutes | 89.7% | preprints.org |
| 1,2-Diphenyl-1H-benzimidazole | Microwave (60°C) | 5 minutes | 99.9% | preprints.orgmdpi.com |
Optimization of Reaction Conditions, Selectivity, and Yield Enhancement
The primary and most direct route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde or carboxylic acid. For the target compound, this would involve the reaction of o-phenylenediamine with a precursor like 2,3-diphenylacrolein or a related derivative. The optimization of this synthesis is critical for maximizing yield, ensuring selectivity, and promoting environmentally benign practices. Key parameters for optimization include the choice of catalyst, solvent, temperature, and energy source.
Catalyst Selection: A variety of catalysts have been shown to be effective in promoting benzimidazole formation. For instance, nanoparticles such as Zinc Oxide (ZnO-NPs) have demonstrated superior catalytic activity in the synthesis of 2-phenyl benzimidazoles, with as little as 5 mg of ZnO-NPs being sufficient to produce excellent yields (98%) under solvent-free conditions. researchgate.net Other effective catalysts include Erbium(III) triflate (Er(OTf)₃), which is particularly effective in microwave-assisted synthesis, and phosphoric acid, which acts as an efficient, eco-friendly homogeneous catalyst. nih.govrsc.org Supported catalysts, like MgO@DFNS (MgO supported on dendritic fibrous nanosilica) and Au/TiO₂, offer advantages such as high stability, excellent yields, and easy recovery, making them suitable for industrial applications. rsc.orgmdpi.com
Reaction Medium and Temperature: The choice of solvent can significantly influence both yield and selectivity. While some syntheses proceed efficiently under solvent-free conditions, particularly with microwave heating, others benefit from a solvent. nih.govumich.edu Water is often used as a green solvent, and its use can enhance the yield and selectivity for certain benzimidazole derivatives. researchgate.net Aprotic solvents, in contrast, have been shown to favor the formation of 1,2-disubstituted benzimidazoles. researchgate.net Temperature is another crucial factor; for example, in the coupling of benzyl (B1604629) alcohol and 1,2-phenylenediamine, 80 °C was found to be the optimal temperature. researchgate.net
Energy Source: Conventional Heating vs. Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation can reduce reaction times from hours to just 5-10 minutes, with yields often exceeding 90%. nih.govnih.gov This rapid, clean, and efficient method is highly advantageous for creating libraries of compounds and for industrial-scale production. nih.gov
| Parameter | Condition/Catalyst | Observed Effect on Benzimidazole Synthesis | Reference |
|---|---|---|---|
| Catalyst | ZnO Nanoparticles | Excellent yields (98%) under solvent-free conditions. | researchgate.net |
| Er(OTf)₃ (1 mol%) | Quantitative yields (>96%) in 5-10 mins with microwave. | nih.gov | |
| Phosphoric Acid (7 mol%) | Moderate to excellent yields (61-89%) under mild thermal conditions. | rsc.org | |
| Au/TiO₂ | High isolated yields (51-99%) for a wide range of aldehydes. | mdpi.com | |
| Energy Source | Conventional Heating | Longer reaction times (12-24 h) are often required. | nih.gov |
| Microwave Irradiation | Drastically reduced reaction times (20-60 min) with increased yields. | nih.govnih.gov | |
| Solvent | Solvent-Free | Efficient, green method, especially when combined with microwave heating. | nih.govumich.edu |
| Water | Can enhance yield and selectivity for 2-substituted benzimidazoles. | researchgate.net |
Purification Techniques and Preparative Scale Considerations
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Purification Methods: For laboratory-scale preparations, common techniques include:
Extraction and Washing: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or CH₂Cl₂. nih.govnih.gov This process helps to remove water-soluble catalysts and salts.
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the target compound from closely related impurities. nih.govijraset.comgoogle.com The choice of eluent (e.g., a hexane/ethyl acetate mixture) is optimized to achieve the best separation. ijraset.com
Recrystallization/Trituration: Purification can often be achieved by dissolving the crude product in a suitable solvent and allowing it to crystallize, or by washing/triturating the solid with a solvent in which the impurities are soluble but the product is not. google.comgoogle.com For example, a patent for the drug Dabigatran etexilate describes a purification process involving dissolution in ethanol (B145695) followed by the addition of ethyl acetate to precipitate the purified compound, increasing its purity from 70-80% to over 95% by HPLC. google.com
Preparative Scale Considerations: Scaling up the synthesis of this compound requires methods that are not only efficient but also economically viable and safe.
Batch Process Scale-Up: A microwave-assisted synthesis of a 1,2-disubstituted benzimidazole was successfully scaled to a 20 mmol batch, yielding 93% of the product after a simple extraction, demonstrating the industrial applicability of the procedure. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages for large-scale production, including improved heat transfer, safety, and process control. A flow-based approach for preparing benzimidazol-2-one (B1210169) was successfully developed and optimized using a Design of Experiment (DoE) approach, enabling a multi-gram scale synthesis with high yield and purity. nih.gov Such a setup could be adapted for the continuous production of the target compound.
Catalyst Scalability: The use of robust and recyclable catalysts is crucial for preparative scale synthesis. Systems using SiO₂/CaCl₂·2H₂O have been noted for their effectiveness in both laboratory and larger-scale industrial processes. ijraset.com
| Technique | Description | Scale | Reference |
|---|---|---|---|
| Extraction | Separation based on differential solubility in immiscible liquids (e.g., water and ethyl acetate). | Lab & Preparative | nih.gov |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Lab | nih.govijraset.com |
| Recrystallization | Purification by dissolving the crude product in a hot solvent and cooling to form pure crystals. | Lab & Preparative | google.com |
| Flow Chemistry | Continuous reaction and purification in a reactor coil, offering excellent control and scalability. | Preparative/Industrial | nih.gov |
Derivatization Strategies for Structural Modification
Structural modification of the this compound scaffold is a key strategy for developing new chemical entities with potentially enhanced biological activities. The most accessible position for derivatization is the N-1 nitrogen of the benzimidazole ring.
N-Alkylation and N-Arylation: The hydrogen atom on the benzimidazole nitrogen is readily substituted. A general and effective method involves the N-alkylation of the pre-formed benzimidazole ring with various substituted halides (e.g., benzyl chlorides, allyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile. nih.gov This reaction can be performed using either conventional reflux heating or microwave irradiation, with the latter significantly reducing reaction times and often improving yields. nih.gov This approach allows for the introduction of a wide variety of substituents at the N-1 position, which is known to be important for modulating the biological activity of benzimidazole-based compounds. nih.gov For example, two new 1,2-disubstituted benzimidazole compounds were synthesized via the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base (KOH). nih.gov
Other Potential Modifications: While N-substitution is the most common strategy, other modifications could be explored:
Substitution on the Fused Benzene (B151609) Ring: One could start the synthesis with a substituted o-phenylenediamine to introduce functional groups such as methyl, nitro, or halo groups onto the C-5 or C-6 positions of the benzimidazole core. nih.gov
Modification of the Phenyl Rings: The two phenyl rings on the vinyl substituent could also be targets for modification, for example, through electrophilic aromatic substitution reactions, although this would likely require careful control of reaction conditions to avoid side reactions.
Nucleophilic Substitution: An alternative synthetic approach could involve preparing a 2-halo-benzimidazole and then using palladium-catalyzed cross-coupling reactions or other nucleophilic substitution methods to introduce the desired 1,2-diphenylvinyl group. google.com
| Derivative Type | Reagents & Conditions | Potential Substituents (R-X) | Reference |
|---|---|---|---|
| N-1 Substituted Derivatives | Base (e.g., K₂CO₃, KOH), Solvent (e.g., Acetonitrile), Conventional Heating or Microwave | Allyl Halides (e.g., Allyl Bromide) | nih.gov |
| Benzyl Halides (e.g., 3-chlorobenzyl chloride) | nih.govnih.gov | ||
| Other Alkyl/Aryl Halides | nih.govnih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 2 1,2 Diphenylvinyl 1h Benzimidazole Derivatives for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of 2-(1,2-diphenylvinyl)-1H-benzimidazole.
Proton NMR (¹H NMR) Analysis of Chemical Shifts, Multiplicities, and Coupling Patterns
The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. For this compound, the spectrum is characterized by distinct regions corresponding to the benzimidazole (B57391), phenyl, and vinyl protons.
Aromatic Protons: The protons of the benzimidazole ring typically appear as a complex multiplet or two separate multiplets in the range of δ 7.20–7.70 ppm. rsc.org The ten protons from the two phenyl rings on the vinyl group would produce overlapping multiplet signals, generally observed between δ 7.00 and δ 7.50 ppm. chemicalbook.comresearchgate.net
Vinyl Proton: A key signal in the spectrum is the singlet corresponding to the lone vinyl proton. Its chemical shift is influenced by the electronic effects of the attached phenyl and benzimidazole rings and is expected in the downfield region of the spectrum.
N-H Proton: The benzimidazole N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm in a solvent like DMSO-d₆. rsc.org Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
The precise chemical shifts and coupling constants (J-values) allow for the assignment of protons within each aromatic ring system, distinguishing between ortho, meta, and para positions relative to the point of attachment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (Benzimidazole) | > 12.0 | Broad Singlet (br s) | Shift is highly dependent on solvent and concentration. rsc.org |
| Aromatic (Benzimidazole) | 7.20 - 7.70 | Multiplet (m) | Four protons, may appear as two distinct multiplets. rsc.org |
| Aromatic (Phenyl) | 7.00 - 7.50 | Multiplet (m) | Ten protons from two rings, likely overlapping signals. chemicalbook.com |
| Vinylic | 6.5 - 7.5 | Singlet (s) | Chemical shift is dependent on stereochemistry and conjugation. |
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Quaternary Carbons: The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the vinyl group, is significantly deshielded and appears far downfield, typically in the range of δ 150–155 ppm. rsc.orgmdpi.com The vinylic carbons and the ipso-carbons of the phenyl rings also appear as quaternary signals.
Aromatic Carbons: The carbons of the benzimidazole and phenyl rings resonate in the characteristic aromatic region of δ 110–145 ppm. mdpi.combeilstein-journals.org The specific shifts depend on their position and substitution. For instance, the carbons of the benzimidazole ring ortho to the nitrogen (C4/C7) often appear at the higher field end of this range (around 111-119 ppm), while the fused carbons (C3a/C7a) are further downfield. rsc.org
Vinylic Carbons: The two carbons of the C=C double bond will have distinct chemical shifts, providing information about the electronic environment and substitution pattern of the vinyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (Benzimidazole) | 150 - 155 | Quaternary carbon, significantly downfield. rsc.org |
| C3a/C7a (Benzimidazole) | 135 - 144 | Fused quaternary carbons. rsc.org |
| Aromatic CH (Benzimidazole) | 111 - 124 | C4, C5, C6, C7 carbons. rsc.orgmdpi.com |
| Vinylic Carbons | 120 - 140 | Exact shifts depend on stereochemistry. |
| Aromatic (Phenyl) | 125 - 140 | Includes both CH and quaternary carbons. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would show correlations between adjacent protons within the benzimidazole's benzene (B151609) ring and within each of the two phenyl rings, confirming their individual spin systems. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is used to definitively assign the carbon signal for each protonated carbon in the aromatic and vinyl regions. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for connecting the different structural fragments. sdsu.edu Key HMBC correlations for this molecule would include:
Correlations from the vinyl proton to carbons in both adjacent phenyl rings and to the C2 carbon of the benzimidazole, confirming the core connectivity.
Correlations from the benzimidazole protons (e.g., H4/H7) to the key quaternary carbons (C2, C3a, C7a), solidifying the benzimidazole ring assignment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.
N-H Stretching: A characteristic sharp band for the N-H stretch of the benzimidazole ring is expected in the IR spectrum, typically around 3400-3450 cm⁻¹. researchgate.net In the solid state, this band may be broadened due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the vinyl and aromatic systems are found in the fingerprint region, between 1625 cm⁻¹ and 1450 cm⁻¹. researchgate.net The C=N stretch is often observed around 1625 cm⁻¹. researchgate.net
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution patterns.
Raman spectroscopy provides complementary information, as non-polar bonds like C=C often produce strong Raman signals, whereas polar bonds like N-H give stronger IR signals. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3400 - 3450 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | ~1625 | IR, Raman researchgate.net |
| C=C Stretch (Aromatic/Vinyl) | 1450 - 1600 | IR, Raman |
| C-H Out-of-Plane Bend | 700 - 900 | IR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the molecular formula is C₂₁H₁₆N₂. nih.gov
HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated exact mass. Confirmation of the experimental mass to within a few parts per million (ppm) of the calculated mass provides unambiguous evidence for the molecular formula. rsc.org
Table 4: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂ | nih.gov |
| Molecular Weight (Monoisotopic) | 296.1313 g/mol | Calculated |
| Expected Ion (ESI+) | [C₂₁H₁₇N₂]⁺ | |
| Calculated Exact Mass of Ion | 297.1386 | Calculated |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a crystal structure analysis would:
Unambiguously confirm the connectivity of the atoms.
Determine the stereochemistry of the double bond, confirming if it is the (E) or (Z) isomer. nih.gov
Reveal the planarity of the benzimidazole core and the torsion angles of the two phenyl rings relative to the vinyl plane. nih.gov
Identify and characterize any intermolecular interactions that dictate the crystal packing, such as N-H···N hydrogen bonds forming chains or dimers, and potential π-π stacking interactions between the aromatic rings. nih.gov
This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods.
Single-Crystal X-ray Diffraction of the Parent Compound and its Analogues
Single-crystal X-ray diffraction studies on benzimidazole derivatives provide invaluable insights into their molecular architecture. For instance, the analysis of 1,2-diphenyl-1H-benzimidazole (DPBI) reveals that the benzimidazole core of the molecule is planar. openresearchlibrary.orgnih.gov This planarity is a common feature in many benzimidazole derivatives. nih.govnih.gov
The crystallographic data for various benzimidazole derivatives highlight the diversity in their crystal systems and space groups. For example, 1-benzyl-1H-benzimidazole crystallizes in a monoclinic system with the space group P21/n. researchgate.net In contrast, other derivatives might adopt different crystal systems depending on the nature and position of the substituents. researchgate.netnih.gov
Interactive Table: Crystallographic Data for Selected Benzimidazole Analogues.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|---|---|
| 1-Benzyl-1H-benzimidazole | C₁₄H₁₂N₂ | Monoclinic | P2₁/n | 6.2265(10) | 10.593(2) | 20.975(4) | 90 | 92.54(1) | 90 | 1057.5(3) | 4 |
Note: Data for the specific parent compound this compound is not available. The table presents data for closely related analogues to provide a comparative context.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In benzimidazole derivatives, hydrogen bonding and π-interactions play a crucial role in the formation of the supramolecular architecture. openresearchlibrary.orgnih.govnih.gov
In the crystal structure of 1,2-diphenyl-1H-benzimidazole (DPBI), a notable intermolecular interaction is the C–H···N hydrogen bond. openresearchlibrary.orgnih.gov This type of interaction, where a hydrogen atom attached to a carbon atom forms a hydrogen bond with a nitrogen atom of an adjacent molecule, is a significant factor in the crystal packing of many nitrogen-containing heterocyclic compounds. nih.govresearchgate.net
Furthermore, C–H···π interactions are also observed in DPBI, contributing to the formation of a three-dimensional network. openresearchlibrary.orgnih.gov These weak hydrogen bonds involve the interaction of a C-H bond with the π-electron system of an aromatic ring. In addition to these, π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, are also a common feature in the crystal packing of benzimidazole derivatives. nih.gov The presence and nature of these interactions are often investigated using techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. nih.govnih.gov
Conformational Analysis within the Crystalline Lattice and Dihedral Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the forces present in the crystalline lattice. The analysis of dihedral angles, which are the angles between planes through two sets of three atoms having two atoms in common, is essential for describing the conformation of flexible molecules.
In many 1,2-disubstituted benzimidazole derivatives, the phenyl rings attached to the benzimidazole core are not coplanar with the central heterocyclic system due to steric hindrance. nih.govmdpi.com For example, in 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group forms a dihedral angle of 29.04(1)° with the attached benzene ring at the 2-position. mdpi.com In another case, 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, the benzimidazole ring system makes dihedral angles of 55.49(9)° and 81.36(8)° with the planes of the phenolic groups. nih.gov
Interactive Table: Selected Dihedral Angles in Benzimidazole Analogues.
| Compound | Description of Dihedral Angle | Angle (°) |
|---|---|---|
| 1-Benzyl-2-phenyl-1H-benzimidazole | Between the benzimidazole group and the benzene ring at position 2 | 29.04(1) |
| 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride | Between the benzimidazole ring system and the phenolic group at position 2 | 55.49(9) |
Note: The presented data is for analogues, as specific data for this compound is not available.
Mechanistic Investigations and Reactivity Studies of 2 1,2 Diphenylvinyl 1h Benzimidazole
Reaction Mechanisms Involving the Benzimidazole (B57391) Nucleus
The benzimidazole nucleus is a versatile pharmacophore involved in numerous reaction mechanisms. mdpi.com The reactivity of the benzimidazole core in 2-(1,2-diphenylvinyl)-1H-benzimidazole is primarily governed by the two nitrogen atoms within the imidazole (B134444) ring. One nitrogen atom possesses a lone pair of electrons in a p-orbital, contributing to the aromatic system (pyrrole-like), while the other has its lone pair in an sp2-hybridized orbital in the plane of the ring (pyridine-like), which imparts basic properties.
The pyridine-like nitrogen is the primary site of protonation and can act as a nucleophile. Reactions such as N-alkylation and N-acylation occur at this position. The presence of the bulky 2-(1,2-diphenylvinyl) substituent may sterically hinder the approach of electrophiles to the N-1 position, potentially affecting reaction rates compared to less substituted benzimidazoles.
Furthermore, the benzimidazole ring system can participate in cyclization reactions. For instance, derivatives of 2-substituted benzimidazoles can undergo intramolecular cyclization to form more complex fused heterocyclic systems, such as indolo[1,2-a]benzimidazoles, often facilitated by transition metal catalysts or photochemical methods. nih.govnih.gov The mechanism typically involves the activation of a group on the substituent that can then react with the N-1 position of the benzimidazole ring.
Reactivity and Transformation Pathways of the 1,2-Diphenylvinyl Substituent
The 1,2-diphenylvinyl substituent, structurally analogous to stilbene (B7821643), possesses its own distinct reactivity. The carbon-carbon double bond is a key reactive site, susceptible to a variety of transformations.
Addition Reactions: The double bond can undergo electrophilic addition reactions. For example, halogenation with bromine (Br₂) would likely proceed via a bromonium ion intermediate to yield a 1,2-dibromo-1,2-diphenylethyl derivative. Hydrohalogenation (e.g., with HBr) would follow Markovnikov's rule, though the substitution pattern makes both vinylic carbons secondary and benzylic, leading to potential regioselectivity issues.
Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond, yielding benzophenone (B1666685) and 2-benzoylbenzimidazole (if the reaction selectively cleaves the C=C bond without affecting the benzimidazole ring).
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would reduce the double bond, transforming the 1,2-diphenylvinyl substituent into a 1,2-diphenylethyl group. nih.gov
The phenyl groups on the vinyl substituent can undergo standard electrophilic aromatic substitution reactions, although the electronic effects of the vinylbenzimidazole moiety would influence the regioselectivity (ortho-, para-, or meta-direction).
Photoreactivity and Photocyclization Pathways of Vinyl-Substituted Benzimidazoles
Vinyl-substituted benzimidazoles, particularly those with aryl groups on the vinyl moiety like this compound, exhibit significant photoreactivity. Upon irradiation with UV light, these compounds can undergo intramolecular photocyclization, a reaction characteristic of stilbene and its derivatives. nih.gov
The primary photochemical pathway is an oxidative cyclization. The mechanism proceeds through the following steps:
Photoexcitation: Absorption of a UV photon promotes the molecule to an excited singlet state (S₁).
Isomerization: In some cases, cis-trans isomerization around the double bond can occur.
Intramolecular Cyclization: From the excited state, an electrocyclic reaction occurs between one of the phenyl groups and the benzimidazole C2 carbon or the other phenyl group, forming a dihydrophenanthrene-like intermediate.
Oxidation: In the presence of an oxidizing agent (like oxygen or iodine), the intermediate is aromatized through the loss of two hydrogen atoms, leading to the formation of a rigid, planar, fused polycyclic aromatic system.
This pathway provides a synthetic route to complex heterocyclic structures, such as derivatives of indolo[1,2-a]benzimidazole. nih.govnih.gov The photochemistry of benzimidazole derivatives can also involve the generation of reactive oxygen species (ROS) like singlet oxygen and free radicals, which can lead to photodegradation. nih.govuc.ptnih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Core and Substituents
The sites for electrophilic and nucleophilic attack on this compound are diverse, involving the benzimidazole nucleus, the phenyl substituents, and the vinyl group.
Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) will preferentially occur on the fused benzene (B151609) ring of the benzimidazole nucleus. byjus.com This ring is activated by the electron-donating nature of the imidazole portion. The substitution is typically directed to the 4- and 7-positions, and to a lesser extent, the 5- and 6-positions. libretexts.org The phenyl rings of the vinyl substituent are less activated and would react under more forcing conditions. The double bond itself can also act as a nucleophile, reacting with strong electrophiles. wikipedia.orglibretexts.orgyoutube.com
Nucleophilic Substitution: Nucleophilic substitution is less common for this compound under standard conditions. The aromatic rings are electron-rich and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Nucleophilic substitution at an unactivated vinylic carbon (SɴV) is known to be a challenging transformation due to steric hindrance and electron density of the double bond. libretexts.orgyoutube.com However, such reactions can sometimes be achieved with specifically designed substrates or under forcing conditions. researchgate.net Nucleophilic substitution reactions are more readily observed in benzimidazole derivatives that have a leaving group, such as a halogen, at the 2-position. rsc.orgrsc.org
Table 1: Predicted Products of Electrophilic Substitution on the Benzimidazole Ring
| Reagent/Condition | Reaction Type | Probable Product |
| HNO₃, H₂SO₄ | Nitration | 2-(1,2-diphenylvinyl)-4/7-nitro-1H-benzimidazole |
| Br₂, FeBr₃ | Bromination | 4/7-Bromo-2-(1,2-diphenylvinyl)-1H-benzimidazole |
| SO₃, H₂SO₄ | Sulfonation | This compound-4/7-sulfonic acid |
| R-COCl, AlCl₃ | Acylation | 4/7-Acyl-2-(1,2-diphenylvinyl)-1H-benzimidazole |
Oxidative and Reductive Transformations of the Compound
The compound can undergo various oxidative and reductive transformations at several sites.
Oxidation:
Vinyl Group: The carbon-carbon double bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can convert it into a diol. Under harsher conditions, oxidative cleavage can occur.
Benzimidazole Ring: The benzimidazole ring is generally stable to oxidation. However, the N-H group can be involved in oxidative processes. For example, oxidation of a related 2-mercaptobenzimidazole (B194830) derivative is a known transformation. nih.gov
Reduction:
Vinyl Group: The most common reduction reaction is the catalytic hydrogenation of the double bond to a single bond, yielding 2-(1,2-diphenylethyl)-1H-benzimidazole. This reaction typically proceeds smoothly under standard hydrogenation conditions (e.g., H₂/Pd-C). nih.gov
Aromatic Rings: Reduction of the aromatic rings (both the benzimidazole and phenyl rings) requires more vigorous conditions, such as high-pressure hydrogenation or Birch reduction, and often leads to a loss of aromaticity.
Table 2: Summary of Oxidative and Reductive Transformations
| Reaction Type | Reagent | Affected Moiety | Product Structure |
| Oxidation | OsO₄, then NaHSO₃ | Vinyl C=C | 2-(1,2-dihydroxy-1,2-diphenylethyl)-1H-benzimidazole |
| Oxidation | O₃, then DMS | Vinyl C=C | 2-Benzoyl-1H-benzimidazole and Benzophenone |
| Reduction | H₂, Pd/C | Vinyl C=C | 2-(1,2-diphenylethyl)-1H-benzimidazole |
Acid-Base Properties, Tautomerism, and Protonation Equilibria in Solution
Acid-Base Properties: The benzimidazole moiety confers amphoteric properties to the molecule. libretexts.org
Basicity: The pyridine-like nitrogen (N-3) has a lone pair of electrons that is not part of the aromatic π-system, making it a Brønsted-Lowry base. It can accept a proton to form a benzimidazolium cation. nih.gov
Acidity: The pyrrole-like nitrogen (N-1) bears a hydrogen atom that can be removed by a strong base, making the molecule a Brønsted-Lowry acid. This deprotonation results in a benzimidazolate anion. elpub.ru
The pKa values for these equilibria are influenced by the nature of the substituent at the 2-position. The bulky, electron-rich 1,2-diphenylvinyl group is expected to have a modest electronic effect on the pKa values compared to unsubstituted benzimidazole.
Tautomerism: When the N-1 position is unsubstituted, 2-substituted benzimidazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. beilstein-journals.orgencyclopedia.pub For this compound, the two forms are structurally identical, resulting in a degenerate tautomerism. In solution, this proton exchange is typically rapid on the NMR timescale, leading to a time-averaged spectrum where the 4- and 7-positions (and 5- and 6-positions) of the benzene ring are chemically equivalent. beilstein-journals.org
Protonation Equilibria: In an aqueous solution, the compound will exist in different protonation states depending on the pH. nih.gov
Strongly Acidic pH: The molecule will be predominantly in its protonated form (benzimidazolium cation).
Neutral pH: The neutral form will be the major species.
Strongly Basic pH: The deprotonated form (benzimidazolate anion) will dominate.
The precise pKa values for the transition between these states are crucial for understanding the compound's behavior in biological systems and for developing analytical methods. scielo.org.mx
Table 3: Comparison of Acidity Constants (pKa) for Benzimidazole and a Related Derivative
| Compound | pKa (Protonated form) | pKa (Neutral form) | Reference |
| Benzimidazole | ~5.4 | ~12.8 | General Literature |
| 2-(Aminomethyl)benzimidazole | 3.10 | 7.62 | scielo.org.mx |
| This compound | Estimated ~5.0-5.5 | Estimated ~12-13 | Inferred |
Theoretical and Computational Chemistry Approaches for 2 1,2 Diphenylvinyl 1h Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and equilibrium geometry of benzimidazole (B57391) derivatives. nih.govnih.gov By approximating the electron density of the molecule, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-(1,2-diphenylvinyl)-1H-benzimidazole, DFT optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d), would reveal the most stable three-dimensional conformation. nih.gov The benzimidazole core is expected to be nearly planar, while the two phenyl rings and the vinyl group will be twisted relative to this plane to minimize steric hindrance. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Description | Predicted Value |
|---|---|---|
| C=C (vinyl) | Bond length of the vinyl double bond | ~1.34 Å |
| C-N (imidazole) | Average bond length within the imidazole (B134444) ring | ~1.38 Å |
| C=N (imidazole) | Bond length of the imine bond in the imidazole ring | ~1.33 Å |
| Benzimidazole-Vinyl Dihedral | Torsion angle between the benzimidazole plane and the vinyl group | ~20°-30° |
| Vinyl-Phenyl Dihedral | Torsion angle between the vinyl group and attached phenyl rings | ~35°-50° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov For large, delocalized systems, canonical molecular orbitals can sometimes obscure the specific sites of reactivity. nih.gov However, for π-conjugated systems like this compound, FMO analysis is highly informative.
The HOMO is typically distributed across the electron-rich regions of the π-system, indicating the sites susceptible to electrophilic attack. The LUMO, conversely, is located on the electron-deficient areas, marking sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and optical properties. biointerfaceresearch.com A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be calculated to quantify the molecule's reactivity. biointerfaceresearch.com
Table 2: Calculated FMO Energies and Reactivity Descriptors
| Parameter | Formula | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.90 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.70 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.10 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.80 |
| Global Electrophilicity (ω) | μ2 / 2η | 3.44 |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronically excited states of molecules. chemrxiv.org It is widely used to predict photophysical properties, such as UV-visible absorption and emission spectra. rsc.org For a chromophore like this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. scilit.com The calculations can also identify the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. nih.gov This information is fundamental for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs). aps.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape. nih.gov For a flexible molecule like this compound, MD simulations can sample the various rotational conformations around the single bonds, providing insight into the molecule's flexibility and the relative populations of different conformers. Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently. livecomsjournal.orgsciopen.com Furthermore, by simulating the molecule in a solvent or a condensed phase, MD can be used to study crucial intermolecular interactions, such as hydrogen bonding with solvent molecules or π-π stacking between adjacent molecules.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods are instrumental in elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. umn.edu The synthesis of 2-substituted benzimidazoles typically involves the condensation of o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govresearchgate.net DFT calculations can map out the entire reaction pathway for the synthesis of this compound. This involves locating the transition state for the key steps, such as the initial nucleophilic attack of the amine on the carbonyl group (if starting from a derivative of diphenylacetic acid) and the subsequent intramolecular cyclization and dehydration. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing valuable insights for optimizing synthetic conditions.
In Silico Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can reliably predict various spectroscopic signatures, which serve as a powerful tool for structure verification and analysis. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations can predict the shifts for the distinct protons and carbons in the benzimidazole and diphenylvinyl moieties, which can then be compared with experimental data for structural confirmation. nih.gov
IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the peaks observed in an IR spectrum. For the target molecule, characteristic vibrational modes such as the N-H stretch, C=N stretch of the imidazole ring, C=C stretches of the vinyl and aromatic groups, and various C-H bending modes can be predicted and assigned.
UV-Vis Spectroscopy: As discussed in the TD-DFT section, these calculations directly predict the electronic transitions responsible for UV-Vis absorption. The predicted λmax values and their corresponding oscillator strengths provide a theoretical spectrum that can be directly compared with experimental measurements. scilit.com
Table 3: In Silico Prediction of Spectroscopic Data
| Spectroscopy | Predicted Feature | Typical Predicted Value |
|---|---|---|
| 1H NMR | N-H proton chemical shift (δ) | 12.0 - 13.0 ppm |
| 13C NMR | C2 (imidazole) carbon chemical shift (δ) | ~150 ppm |
| IR | N-H stretching frequency (ν) | ~3400 cm-1 |
| IR | C=N stretching frequency (ν) | ~1620 cm-1 |
| UV-Vis (TD-DFT) | λmax for π → π* transition | ~310 - 340 nm |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based descriptors of a compound with its biological activity or a specific property, respectively. biointerfaceresearch.com These models are powerful predictive tools in computational chemistry. biointerfaceresearch.com For this compound, a QSAR study would be invaluable for predicting its potential as a therapeutic agent, while a QSPR study could predict its physicochemical characteristics such as solubility, melting point, or toxicity.
In a hypothetical QSAR study of this compound and its derivatives, the primary goal would be to establish a statistically significant relationship between the molecular structure and a measured biological activity, such as antimicrobial or anticancer efficacy.
The general workflow for such a study would involve:
Data Set Preparation: A series of derivatives of this compound would be synthesized. Substitutions could be made on the phenyl rings or the benzimidazole nucleus. The biological activity of each compound would be determined experimentally.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. They are typically categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular volume, surface area, and other spatial properties.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, dipole moment, etc. researchgate.netijpsonline.comresearchgate.net
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that links the most relevant descriptors to the biological activity. researchgate.netnih.gov The goal is to find a model with high predictive power.
Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. biointerfaceresearch.com
An illustrative QSAR model for a series of hypothetical derivatives of this compound might look like this:
pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
The signs and magnitudes of the coefficients would provide insight into the structure-activity relationship. For example, a positive β₁ would suggest that higher lipophilicity is beneficial for the activity.
The following tables are hypothetical and serve to illustrate the kind of data that would be generated and used in a QSAR/QSPR study of this compound and its derivatives.
Table 1: Hypothetical Derivatives and Their Biological Activity
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) | pIC₅₀ |
| 1 | H | H | 1.2 | 5.92 |
| 2 | 4-Cl | H | 0.8 | 6.10 |
| 3 | 4-OCH₃ | H | 2.5 | 5.60 |
| 4 | H | 4-NO₂ | 0.5 | 6.30 |
| 5 | 4-Cl | 4-NO₂ | 0.3 | 6.52 |
Table 2: Calculated Molecular Descriptors for the Hypothetical Derivatives
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| 1 | 4.5 | 2.1 | 350 |
| 2 | 5.1 | 2.5 | 365 |
| 3 | 4.3 | 2.8 | 370 |
| 4 | 4.6 | 4.5 | 380 |
| 5 | 5.2 | 4.9 | 395 |
By analyzing the data in these tables, a QSAR model could be constructed. For instance, the increase in activity from compound 1 to 2, and from 4 to 5, suggests that a chloro-substituent (increasing LogP) might be favorable for activity. The high activity of compounds 4 and 5 also points to the potential importance of an electron-withdrawing group like NO₂.
Predictive analytics would then use the validated QSAR model to forecast the biological activity of new, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic efforts on compounds that are most likely to be potent, accelerating the discovery process.
Exploration of Advanced Material Science and Optoelectronic Applications of 2 1,2 Diphenylvinyl 1h Benzimidazole Analogues
Photophysical Properties and Fluorescence Mechanisms of Benzimidazole-Vinyl Derivatives
The photophysical behavior of benzimidazole-vinyl derivatives is central to their functionality in optoelectronic devices. These properties, including light absorption, emission, and the efficiency of these processes, are dictated by the molecule's electronic structure and its interaction with the surrounding environment.
Benzimidazole-vinyl derivatives typically exhibit strong absorption in the ultraviolet (UV) region, primarily due to π–π* electronic transitions within the conjugated system. The specific absorption maxima (λ_abs) can be tuned by modifying the chemical structure.
A key characteristic of these donor-π-acceptor (D-π-A) type molecules is solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. nih.govresearchgate.net Generally, as solvent polarity increases, the emission wavelength undergoes a bathochromic (red) shift. mdpi.com This phenomenon occurs because the excited state of the molecule is typically more polar than the ground state. A more polar solvent stabilizes the polar excited state to a greater extent, thus lowering its energy and resulting in an emission of lower energy (longer wavelength). mdpi.com
For instance, the related compound (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, which shares a similar D-π-A structure, demonstrates a significant red shift in its emission maximum from 508 nm in a less polar solvent like 1,4-dioxane to 552 nm in the highly polar dimethyl sulfoxide (DMSO). nih.govresearchgate.net This positive solvatochromism is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov
Table 1: Solvatochromic Data for a Representative Imidazole-Acrylonitrile Derivative (Data for (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile) nih.govresearchgate.net
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| 1,4-Dioxane | 378 | 508 | 5480 |
| Tetrahydrofuran (THF) | 381 | 516 | 5501 |
| Dichloromethane (DCM) | 382 | 523 | 5675 |
| Dimethylformamide (DMF) | 382 | 548 | 6224 |
| Dimethyl sulfoxide (DMSO) | 385 | 552 | 6094 |
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for applications in light-emitting devices. The Φ_F of benzimidazole-vinyl derivatives can vary significantly depending on their specific chemical structure and the surrounding environment. researchgate.net For many organic luminophores, the quantum yield is high in nonpolar solvents but decreases in polar solvents. nih.gov
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is important for understanding the dynamics of the excited state and potential competing non-radiative decay pathways. Benzimidazole (B57391) derivatives have been reported with fluorescence lifetimes varying from approximately 1.76 to 7.35 ns. beilstein-archives.org
Table 2: Photophysical Data for Various Benzimidazole Derivatives (Illustrative data from different studies)
| Compound Type | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Reference |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)benzimidazole | 0.45 | Not Reported | nsf.gov |
| Substituted 2-phenyl-1H-benzo[d]imidazoles | 0.04 - 0.64 | 1.76 - 7.35 | beilstein-archives.org |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (in DCM) | 0.21 | Not Reported | nih.gov |
Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. In contrast, 2-(1,2-diphenylvinyl)-1H-benzimidazole analogues often exhibit the opposite phenomenon, known as Aggregation-Induced Emission (AIE). nih.gov Molecules with AIE characteristics are weakly or non-emissive in dilute solutions but become highly luminescent when they aggregate or are in the solid state. nih.gov
The AIE effect in these compounds is attributed to the restriction of intramolecular rotation (RIR). nih.gov In solution, the phenyl and vinyl groups can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. nih.gov This property is exceptionally valuable for fabricating highly efficient solid-state lighting devices like OLEDs, where the active materials are in the form of thin solid films.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The unique photophysical and electronic properties of this compound analogues make them versatile materials for various layers within an OLED stack.
Due to their high fluorescence quantum yields in the solid state (a benefit of the AIE effect), these benzimidazole-vinyl derivatives are excellent candidates for the emissive layer (EML) in OLEDs. They can be used as the primary light-emitting material in non-doped devices or as a host material for a fluorescent or phosphorescent guest dopant.
For example, a close analogue, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, when used as a non-doped emissive layer, produced an OLED with pure blue electroluminescence. nih.govnih.gov The device achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². nih.govnih.gov Another study on efficient phenanthroimidazole-styryl-triphenylamine derivatives demonstrated their potential for high-performance blue OLEDs, with one device achieving an EQE of 2.61% and deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.09). rsc.org
Table 3: Performance of OLEDs with Benzimidazole-Vinyl Analogues as Emitters
| Emitter Compound | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | 4.3 | 290 | (0.148, 0.130) | nih.govnih.gov |
| TPA-BPIS | 2.53 | 2852 | Not Specified | rsc.org |
| Cz-BPIS | 2.61 | Not Reported | (0.16, 0.09) | rsc.org |
The benzimidazole core is inherently electron-deficient, which imparts good electron-transporting properties to its derivatives. This makes them suitable for use in the electron transport layer (ETL) of an OLED. The function of the ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer, ensuring balanced charge injection and recombination, which is critical for high device efficiency.
By incorporating benzimidazole moieties, molecules can be designed to have appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient electron injection from common cathode materials like aluminum or lithium fluoride/aluminum. Their high glass transition temperatures (Tg) also contribute to the morphological stability and longevity of the OLED device. researchgate.net The bipolar nature of some benzimidazole derivatives, capable of transporting both holes and electrons, further enhances their utility, leading to devices with lower efficiency roll-off at high brightness. researchgate.net
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the benzimidazole core, modulated by the appended diphenylvinyl group, makes these compounds excellent candidates for the development of sensitive and selective fluorescent probes and chemical sensors.
Benzimidazole derivatives have been extensively investigated as versatile platforms for the detection of various ions crucial in biological and environmental systems. The nitrogen atoms within the benzimidazole ring act as effective binding sites for both cations and anions, leading to detectable changes in their photophysical properties, such as fluorescence quenching or enhancement.
Research has demonstrated the capability of benzimidazole-based fluorescent probes to selectively recognize a range of metal ions. For instance, specific probes have been designed for the exclusive detection of Fe²⁺ ions, even in the presence of other competing metal ions. Similarly, highly selective fluorescent probes based on the benzimidazole scaffold have been synthesized for the recognition of Co²⁺, where the interaction with the ion quenches the probe's natural fluorescence through a Photoinduced Electron Transfer (PET) mechanism mdpi.com.
In the realm of anion detection, the benzimidazole unit is equally effective. Macrocyclic compounds incorporating bis-benzimidazolium groups have been synthesized to act as sensors for specific anions. By modifying the size and structure of the macrocycle, selectivity for different anions can be achieved. For example, specific host structures have been developed to selectively detect acetate (B1210297) (OAc⁻) and nitrate (NO₃⁻) anions through interactions that modulate the fluorescence and ultraviolet spectra of the compound nih.goveurekaselect.com. The sensing mechanism often relies on the formation of hydrogen bonds between the C-H groups of the benzimidazolium moiety and the target anion eurekaselect.com. Other benzimidazole-functionalized systems have demonstrated selective colorimetric responses to anions like the hydrogen sulfate (B86663) (HSO₄⁻) ion nih.gov.
Table 1: Examples of Benzimidazole Analogues in Ion Sensing
| Compound Class | Target Ion(s) | Sensing Mechanism |
|---|---|---|
| Pyridinyl-benzoimidazole | Fe²⁺ | Selective fluorescence recognition kyoto-u.ac.jp |
| Benzimidazole-based probe (DQBM-B) | Co²⁺ | Fluorescence quenching via PET mdpi.com |
| Macrocyclic bis-benzimidazolium salts | Acetate (OAc⁻), Nitrate (NO₃⁻) | Fluorescence and UV spectroscopy changes nih.goveurekaselect.com |
| Benzimidazole-functionalized BODIPY | Hydrogen Sulfate (HSO₄⁻) | Colorimetric change (pink to yellow) nih.gov |
| Ruthenium(II)-pyridyl-benzimidazole | Cyanide (CN⁻), Fluoride (F⁻), Acetate (AcO⁻) | Interaction with N-H proton of imidazole (B134444) researchgate.net |
Analogues of this compound often exhibit significant changes in their fluorescence properties in response to variations in their local environment, such as solvent polarity (solvatochromism) and pH. This sensitivity stems from changes in the electronic distribution within the molecule's donor-π-acceptor (D-π-A) structure.
Solvatochromism: The fluorescence emission of these compounds can show a positive solvatochromic effect, meaning the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to different molecular conformations and stabilization of the excited state in more polar solvents.
pH Responsiveness: The benzimidazole core contains a basic nitrogen atom that can be protonated in acidic conditions and deprotonated in basic conditions. This alteration of the molecule's protonation state can significantly impact its intramolecular charge transfer (ICT) characteristics and, consequently, its photophysical properties. For example, a triphenylimidazole derivative demonstrated a reversible shift in its emission wavelength when the pH was varied. At a pH of 2, the maximum emission was observed at 541 nm, while at a pH of 14, two distinct emission peaks appeared at 561 nm and 671 nm d-nb.inforesearchgate.net. This distinct, reversible response to pH makes these compounds suitable for use as fluorescent pH sensors.
Table 2: pH-Dependent Emission of a Triphenylimidazole Analogue
| Condition | pH Level | Maximum Emission Wavelength (λem) |
|---|---|---|
| Acidic | 2 | 541 nm d-nb.inforesearchgate.net |
| Basic | 14 | 561 nm and 671 nm d-nb.inforesearchgate.net |
Photodynamic and Photothermal Applications in Material Science
Photodynamic therapy (PDT) is a noninvasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death. The benzimidazole nucleus has been identified as an effective chromophore for creating advanced photosensitizers.
Incorporating a benzimidazole unit into larger conjugated systems, such as porphyrin rings, can increase electron delocalization. This modification causes a red-shift in the maximum absorption wavelength of the molecule, allowing it to be activated by longer-wavelength light (in the near-infrared, or NIR, region) which has deeper tissue penetration kyoto-u.ac.jp. For example, a benzimidazolo-chlorin compound was synthesized as an effective NIR photosensitizer with a maximum absorption at 730 nm. This compound demonstrated a strong ability to generate singlet oxygen upon irradiation, highlighting its potential for PDT applications kyoto-u.ac.jp.
Furthermore, the 1,2-diphenylvinyl moiety is a core component of tetraphenylethylene (B103901) (TPE), a well-known luminogen with aggregation-induced emission (AIE) properties. TPE-based systems are highly fluorescent in an aggregated state, making them excellent for bioimaging. By incorporating heavy atoms or other functional groups, these molecules can be engineered to efficiently generate ROS under light irradiation, enabling their use as photosensitizers for combined imaging and photodynamic therapy mdpi.com. The development of materials that merge the photosensitizing capabilities of the benzimidazole core with the AIE properties of the diphenylvinyl group represents a promising direction for creating advanced theranostic platforms.
Design of Molecular Switches and Logic Gates Based on Photoisomerization
The 1,2-diphenylvinyl group is structurally analogous to stilbene (B7821643), a classic photochromic molecule known for its reversible E/Z (or trans/cis) isomerization around the central carbon-carbon double bond upon irradiation with light. This light-driven isomerization provides a mechanism for creating molecular switches, where the two isomers (E and Z) represent distinct states with different physical and chemical properties.
Styrylbenzazoles, a class of compounds that includes this compound analogues, are promising photoswitches. Unlike stilbene, they can undergo light-driven E/Z isomerization without the competing and irreversible photocyclization reaction. The properties of these switches, including their thermal stability, absorption wavelengths, and the distribution of isomers in the photostationary state (PSS), can be precisely tuned by modifying the benzazole heterocycle (e.g., benzimidazole, benzothiazole) and the substituents on the phenyl rings.
This photo-induced switching between two states forms the basis for developing molecular logic gates. A logic gate processes signals (inputs) to produce a specific output, and at the molecular level, these inputs can be light of different wavelengths, chemicals, or pH changes. The output is typically a change in an optical signal, such as fluorescence or absorbance. By controlling the isomerization of the diphenylvinyl unit with light, one can switch the fluorescence of the molecule "ON" or "OFF," mimicking the binary logic of conventional electronics. For instance, the E isomer might be highly fluorescent while the Z isomer is not. Irradiating with one wavelength of light could convert the molecule to its non-fluorescent Z state (an "OFF" signal), while another wavelength could reverse the process, restoring the fluorescent E state (an "ON" signal). This controllable switching is a fundamental requirement for building more complex computational devices at the molecular scale researchgate.net.
Biological Research Contexts and Mechanistic Studies Excluding Clinical Human Trial Data and Safety Profiles
In Vitro Studies on Cellular Uptake and Subcellular Localization
Specific studies detailing the cellular uptake and subcellular localization of 2-(1,2-diphenylvinyl)-1H-benzimidazole have not been extensively reported. For benzimidazole (B57391) derivatives, particularly those with inherent fluorescence, these characteristics are typically investigated using techniques like fluorescence microscopy. The large, lipophilic nature of the diphenylvinyl substituent would likely facilitate passive diffusion across the cell membrane, although the precise kinetics and potential for active transport remain unelucidated. The final subcellular destination would be influenced by the molecule's affinity for specific organelles or biomolecules.
Interactions with Biomolecules (e.g., DNA, Proteins, Enzymes) – Mechanistic and Binding Studies
Direct mechanistic and binding studies for this compound are not prominently available. However, the benzimidazole core is well-known for its ability to interact with various biopolymers. Depending on the size and conformation of substituents, benzimidazole compounds can interact with DNA through two primary modes: intercalation between base pairs or binding within the minor groove. nih.gov Such interactions are typically characterized using spectroscopic methods (UV-Vis, fluorescence, circular dichroism) and viscosity measurements to determine the binding mode and affinity. nih.govnih.gov
While there is no specific data on the interaction between this compound and DNA topoisomerases, these enzymes are a common target for benzimidazole-based compounds. esisresearch.org Research on other substituted benzimidazoles has shown they can act as topoisomerase inhibitors through different mechanisms. nih.govresearchgate.net Some derivatives function as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. esisresearch.orgnih.gov Others may act as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA without trapping the complex. esisresearch.org The planar, aromatic structure of the benzimidazole core is crucial for these interactions.
There is no specific evidence in the searched literature to suggest that this compound is an inhibitor of arginase. Arginase is a metalloenzyme involved in the urea cycle that hydrolyzes L-arginine. nih.govmdpi.com The design of competitive arginase inhibitors typically involves creating structural mimics of L-arginine that can interact with the manganese ions in the enzyme's active site. mdpi.comnedp.com The molecular structure of this compound does not resemble L-arginine, making it an unlikely candidate for a competitive arginase inhibitor, though non-competitive inhibition cannot be ruled out without experimental validation.
Development of Fluorescent Tags and Probes for In Vitro Bioimaging Applications
The extensive conjugated π-system of this compound suggests it may possess intrinsic fluorescent properties. However, studies developing it specifically as a fluorescent tag or probe for bioimaging are not widely reported. The field of benzimidazole-based probes is well-established, with many designs centered on the 2-(2′-hydroxyphenyl)benzimidazole (HBI) scaffold. researchgate.netnih.gov These probes often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift and dual emission, making them suitable for ratiometric sensing of analytes or environmental changes. nih.govrsc.org Development of this compound for such applications would first require characterization of its fundamental photophysical properties, including absorption/emission spectra, quantum yield, and photostability.
Mechanistic Investigations of Antimicrobial, Antifungal, or Antiviral Activity in In Vitro Models
While many benzimidazole derivatives are known for their broad-spectrum antimicrobial, antifungal, and antiviral activities, specific mechanistic investigations for this compound are lacking. nih.govspast.orgpjmonline.org The mechanisms for related compounds vary widely.
Antiviral: Some benzimidazole derivatives inhibit viral replication by targeting specific viral enzymes. For instance, certain analogues act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov Others interfere with viral DNA maturation and synthesis, as seen with herpesviruses. nih.gov
Antifungal: A common mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis. Another potential mechanism is the targeting of lanosterol 14α-demethylase, an enzyme crucial for the ergosterol pathway. nih.gov
Antimicrobial: The antibacterial action of benzimidazoles can stem from various sources, including the inhibition of essential enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD) or interference with other cellular processes. mdpi.com
Theoretical Basis for Structure-Activity Relationships in Biological Systems
Specific structure-activity relationship (SAR) studies that include this compound are not available. However, general SAR principles for the benzimidazole class have been extensively reviewed. nih.govnih.gov These studies consistently demonstrate that biological activity is highly dependent on the electronic and steric properties of substituents at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring. nih.govrroij.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1,2 Diphenylvinyl 1h Benzimidazole and Its Analogues
Impact of Substituent Effects on Electronic and Photophysical Characteristics
The electronic and photophysical properties of 2-(1,2-diphenylvinyl)-1H-benzimidazole are highly sensitive to the nature and position of substituents on both the benzimidazole (B57391) and the phenyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Research on related substituted benzimidazoles demonstrates that these modifications directly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn dictates its absorption and emission properties. nih.gov For instance, attaching an EDG (like methoxy, –OCH₃) to one of the phenyl rings and an EWG (like nitro, –NO₂) to the other can create a "push-pull" system. This enhances ICT upon photoexcitation, typically leading to a significant red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. Conversely, placing EWGs on the benzimidazole ring can lower both HOMO and LUMO levels, potentially altering the emission color and quantum efficiency.
The photoprotective activity of some benzimidazole derivatives has been shown to depend on the substituents at the 2 and 5 positions of the benzimidazole ring. nih.gov Studies on other aromatic systems also confirm that substituent placement is a critical tool for tuning photophysical properties. clockss.org For example, in N-thienylcarbazoles, substitution at different positions on the thiophene (B33073) ring profoundly affects the electronic properties of the carbazole (B46965) moiety. clockss.org
Table 1: Predicted Impact of Substituents on the Photophysical Properties of this compound Analogues
| Substituent (R) Position | Substituent Type | Expected Effect on HOMO-LUMO Gap | Expected Shift in Absorption/Emission | Predicted Change in Fluorescence Quantum Yield (Φf) |
| Phenyl Ring (para-position) | Electron Donating (e.g., -OCH₃, -N(CH₃)₂) | Decrease | Red-Shift (Bathochromic) | Increase (often) |
| Phenyl Ring (para-position) | Electron Withdrawing (e.g., -CN, -NO₂) | Decrease | Red-Shift (Bathochromic) | Decrease (often) |
| Benzimidazole Ring (Position 5/6) | Electron Donating (e.g., -CH₃) | Increase | Blue-Shift (Hypsochromic) | Variable |
| Benzimidazole Ring (Position 5/6) | Electron Withdrawing (e.g., -Cl, -CF₃) | Decrease | Red-Shift (Bathochromic) | Decrease |
This table is a generalized prediction based on established principles of physical organic chemistry and findings from related heterocyclic systems.
Conformational Flexibility and its Influence on Reactivity and Photophysics
In a planar conformation, maximum π-conjugation is achieved, which tends to lower the HOMO-LUMO gap and red-shift the absorption and emission spectra. However, steric hindrance between the phenyl rings and the benzimidazole moiety forces the molecule into a non-planar, twisted conformation. For the related 1,2-diphenyl-1H-benzimidazole, X-ray crystallography has shown that the dihedral angles between the benzimidazole unit and the two adjacent phenyl rings are 55.80° and 40.67°, respectively. nih.gov Similar twists are expected in the vinyl-bridged analogue.
This twisting has profound photophysical consequences. It can disrupt conjugation, leading to a blue-shift in spectra compared to a hypothetical planar molecule. Furthermore, the flexible nature of these bonds can promote non-radiative decay pathways, such as torsional relaxation in the excited state. This process, known as Aggregation-Induced Emission (AIE) in many related systems, can lead to low fluorescence quantum yields in solution. However, when the molecular rotations are restricted, for example, in a rigid matrix, in the aggregated state, or by chemical modification, the radiative decay (fluorescence) can be significantly enhanced. Studies on other fluorescent probes have explicitly shown that altering conformational flexibility by changing a molecular spacer can switch the optical response and interaction mechanisms with analytes. rsc.org
Rational Design Principles for Modulating Specific (non-prohibited) Properties and Activities
Rational drug design is a widely accepted approach for discovering new molecular agents. mdpi.com The insights gained from SAR and SPR studies allow for the formulation of clear design principles to modulate the properties of this compound analogues for specific applications.
Tuning Emission Wavelength: To achieve blue-shifted emission, one can introduce steric bulk near the vinyl-benzimidazole linkage to increase the dihedral angle and reduce conjugation. To achieve red-shifted emission, one can create a "push-pull" electronic system by placing EDGs and EWGs at opposite ends of the conjugated system, thereby enhancing ICT. mdpi.com
Enhancing Fluorescence Quantum Yield: To increase fluorescence efficiency, the primary strategy is to rigidify the molecular structure. This can be accomplished by introducing chemical bridges to lock the phenyl rings and the benzimidazole unit into a more planar and rigid conformation, thus blocking the non-radiative decay pathways associated with torsional motion.
Modifying Receptor Binding Affinity: For applications involving biological targets, substituents can be chosen to optimize interactions within a receptor's binding pocket. Adding hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -C=O) or lipophilic groups (e.g., -CF₃, tert-butyl) can be used to match the chemical environment of a target active site. nih.gov The affinity of certain benzimidazoles for the hTRPV-1 receptor, for instance, was found to decrease significantly when a trifluoromethyl group was replaced by a tert-butyl, methyl, or fluorine atom. nih.gov
Computational Approaches to SAR/SPR Elucidation and Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, accelerating the design-synthesis-test cycle. researchgate.netnih.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are invaluable for elucidating electronic structure and photophysical properties.
DFT is used to calculate the ground-state geometry, HOMO/LUMO energy levels, and molecular electrostatic potential (MEP) maps. nih.gov The MEP map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov
TD-DFT is used to simulate electronic absorption and emission spectra by calculating the energies of excited states. This allows for the prediction of λ_abs and λ_em, which can be correlated with experimental results. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models establish a mathematical relationship between a set of molecular descriptors (e.g., steric, electronic, hydrophobic) and a specific activity or property. nih.gov By training a model on a set of known analogues, it becomes possible to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods are used to predict how a ligand interacts with a biological target.
Molecular Docking predicts the preferred orientation and binding affinity of a molecule within a receptor's active site. mdpi.commdpi.com
MD Simulations simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions and conformational changes in both the ligand and the protein. mdpi.com
Table 2: Application of Computational Methods in the Study of Benzimidazole Analogues
| Computational Method | Information Yielded | Application in SAR/SPR |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, electron density distribution, Molecular Electrostatic Potential (MEP). nih.gov | Predicts reactivity, electronic properties, and sites for molecular interaction. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, simulated UV-Vis absorption and fluorescence spectra. researchgate.net | Predicts photophysical properties and helps interpret experimental spectra. |
| QSAR/QSPR | Predictive models based on molecular descriptors. nih.gov | Screens virtual libraries of analogues to predict activity/properties before synthesis. |
| Molecular Docking | Binding mode and affinity (scoring) within a biological target. mdpi.com | Predicts potential biological targets and guides the design of more potent analogues. |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational flexibility over time. mdpi.com | Validates docking results and assesses the dynamic stability of interactions. |
Future Research Directions and Emerging Trends for 2 1,2 Diphenylvinyl 1h Benzimidazole Chemistry
Integration with Supramolecular Chemistry for Advanced Architectures and Self-Assembly
The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, offers a fertile ground for the future development of materials based on 2-(1,2-diphenylvinyl)-1H-benzimidazole. The physicochemical characteristics of the benzimidazole (B57391) core, combined with its extended π-conjugated system, make it an ideal candidate for constructing complex, functional architectures. researchgate.net
Future research will likely focus on harnessing specific intermolecular forces to guide the self-assembly of this compound and its derivatives. The benzimidazole moiety provides multiple sites for interactions: the imidazole (B134444) ring can coordinate with metal ions, while the N-H group can act as a hydrogen bond donor. researchgate.netresearchgate.net The extensive aromatic system, comprising the benzene (B151609) ring and the two phenyl groups of the vinyl substituent, facilitates strong π-π stacking interactions. researchgate.net These noncovalent interactions can be precisely engineered to direct the formation of well-defined supramolecular structures, including isolated crystals, coordination polymers, and advanced macrostructures. researchgate.net A detailed structural analysis of related benzimidazole nitroarenes has shown their capability to form complex two- and three-dimensional networks driven by a combination of weak interactions. researchgate.net By modifying the peripheral phenyl groups with various functional groups, researchers can fine-tune these interactions to create materials with tailored topologies and properties, such as photoluminescence and sensing capabilities. researchgate.net
| Interaction Type | Participating Moiety | Potential Supramolecular Outcome |
| Metal Coordination | Imidazole Ring Nitrogen | Metal-Organic Frameworks (MOFs), Coordination Polymers, Discrete Cages researchgate.netresearchgate.net |
| Hydrogen Bonding | Benzimidazole N-H Group | 1D Chains, 2D Sheets, Helical Structures researchgate.net |
| π-π Stacking | Benzene & Phenyl Rings | Columnar Arrays, Lamellar Structures, Charge-Transfer Complexes researchgate.net |
| Hydrophobic Interactions | Phenyl & Vinyl Groups | Aggregates in Polar Solvents, Micellar Structures researchgate.net |
These self-assembled architectures hold promise for applications in fields like molecular sensing, photoluminescence, and the fabrication of novel nanostructures. researchgate.net
Exploration of Novel Catalytic Applications and Organocatalysis
The benzimidazole scaffold is a privileged structure in the development of catalysts, including organocatalysts for asymmetric synthesis. thieme-connect.comresearchgate.net The future exploration of this compound in catalysis is a promising avenue, building on established principles of benzimidazole chemistry. Researchers have successfully used chiral benzimidazole derivatives as organocatalysts in stereoselective reactions, such as aldol (B89426) additions. thieme-connect.comresearchgate.netconicet.gov.ar
The rigid and bulky nature of the this compound framework could be leveraged to create highly specific catalytic pockets. By introducing chiral centers or functional groups onto the benzimidazole ring or the peripheral phenyl groups, novel bifunctional organocatalysts can be designed. researchgate.net These catalysts could be applied to a range of organic transformations, including asymmetric aminations, reductions, and C-C bond-forming reactions. researchgate.netenpress-publisher.com Furthermore, the benzimidazole core can be used to create Schiff base ligands that form metal complexes with significant catalytic activity for reactions like the oxidation of alcohols and olefins. enpress-publisher.com The unique steric and electronic environment provided by the diphenylvinyl group could lead to catalysts with novel reactivity and selectivity.
| Catalysis Area | Potential Role of the Compound | Example Transformations |
| Asymmetric Organocatalysis | Chiral scaffold or ligand | Stereoselective aldol reactions, Michael additions, Aminations thieme-connect.comresearchgate.net |
| Metal Complex Catalysis | Ligand for transition metals | Oxidation of alcohols, Reduction of olefins, Cross-coupling reactions enpress-publisher.com |
| Homogeneous Catalysis | Soluble catalyst in organic media | Synthesis of fine chemicals and complex organic molecules rsc.org |
| Heterogeneous Catalysis | Immobilized on a solid support | Recyclable catalysis for sustainable chemical processes semanticscholar.org |
The development of such catalysts represents a significant direction for creating more efficient and environmentally benign synthetic methods. nih.gov
Development of Advanced Computational Models for Predictive Design and Materials Discovery
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and materials. For a complex structure like this compound, computational models are crucial for predicting its properties and guiding synthetic efforts. Future research will increasingly rely on a suite of computational techniques to explore the potential of this compound and its derivatives.
Molecular docking and molecular dynamics (MD) simulations, while often used in drug discovery, can be adapted to study the interactions of these molecules with non-biological hosts or surfaces, which is relevant for sensor development. researchgate.net In silico ADME/Tox predictions can provide insights into the compound's general behavior in chemical and biological systems, even in non-clinical contexts. researchgate.netresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), will be essential for predicting electronic properties, including HOMO-LUMO gaps, absorption/emission spectra, and charge transport characteristics, which are vital for applications in organic electronics. researchgate.net These predictive models allow for the high-throughput virtual screening of numerous derivatives, enabling researchers to prioritize the most promising candidates for synthesis and experimental validation. biotech-asia.orgnih.gov
| Computational Technique | Predicted Property/Application | Relevance to Research |
| Molecular Docking | Binding affinity and mode with target structures | Designing sensors and molecular recognition systems researchgate.netnih.gov |
| Molecular Dynamics (MD) | Conformational flexibility, stability of assemblies | Understanding self-assembly processes and material stability researchgate.net |
| Quantum Mechanics (DFT) | Electronic structure, optical properties | Designing materials for OLEDs, solar cells, and electronics researchgate.net |
| ADME/Tox Prediction | Lipophilicity, solubility, metabolic stability | Assessing material processability and environmental impact researchgate.net |
This synergy between computational prediction and experimental work is key to the efficient discovery of new materials based on the this compound scaffold. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by analyzing complex datasets to identify patterns and predict outcomes. nih.govaccscience.com For the this compound family, AI/ML offers powerful tools for both discovery and optimization.
Generative models, such as recurrent neural networks (RNNs), can be trained on large databases of known chemical structures and their properties. acs.org These models can then generate novel benzimidazole derivatives with desired characteristics, such as specific absorption wavelengths or high thermal stability. premierscience.com Predictive ML algorithms can be developed to screen these virtual libraries rapidly, forecasting properties like quantum yield, charge mobility, or catalytic activity, thereby reducing the need for extensive experimental work. jsr.org This approach significantly accelerates the design-build-test-learn cycle. By analyzing structure-property relationships from existing data, ML can guide chemists toward the most fruitful areas of the vast chemical space, optimizing synthetic targets for specific non-clinical applications in materials science. nih.govacs.org
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms that create new molecular structures from scratch based on learned rules. acs.org | Rapidly proposes novel derivatives with potentially superior properties. |
| Predictive Modeling | ML models trained to predict specific properties (e.g., electronic, optical) from a molecular structure. premierscience.com | Enables high-throughput virtual screening and prioritization of synthetic targets. |
| Structure-Property Analysis | AI tools that identify subtle relationships between chemical structure and material function. nih.gov | Provides deep insights to guide rational design and optimization strategies. |
| Synthesis Planning | ML algorithms that suggest potential synthetic routes for novel target molecules. acs.org | Accelerates the process of realizing newly designed compounds in the lab. |
The integration of AI/ML will not only speed up the discovery of new materials but also lead to a more profound understanding of the underlying chemistry. accscience.com
Challenges and Opportunities in Synthetic Scalability and Industrial Relevance (non-clinical)
For this compound and its derivatives to find practical, non-clinical industrial applications, their synthesis must be scalable, cost-effective, and environmentally sustainable. mdpi.com The multi-step synthesis of such a complex molecule presents significant challenges. Key hurdles include managing reaction conditions, ensuring high yields at each step, and developing efficient purification methods to achieve the high purity required for applications like organic electronics.
A major opportunity lies in the adoption of modern synthetic methodologies. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for benzimidazole derivatives, making it an attractive option for industrial processes. nih.govmdpi.com The development of one-pot reactions or telescoping sequences, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can also improve efficiency and reduce waste. mdpi.com Furthermore, exploring "green" chemistry principles, such as using recyclable catalysts or solvent-free reaction conditions, is crucial for industrial viability. semanticscholar.orgnih.gov
Potential non-clinical industrial applications for these compounds could include:
Organic Electronics: As emitters or host materials in Organic Light-Emitting Diodes (OLEDs), or as semiconductors in Organic Field-Effect Transistors (OFETs), leveraging their π-conjugated system.
Polymer Science: As additives to enhance the thermal stability or UV resistance of high-performance polymers. google.com
Catalysis: As industrial catalysts for the production of fine chemicals. google.com
| Challenge | Potential Solution / Opportunity |
| Multi-step, Low-Yield Synthesis | Develop one-pot procedures; optimize reaction conditions using design of experiments (DoE). mdpi.com |
| High Cost of Reagents/Catalysts | Design routes using cheaper starting materials; develop recyclable catalysts. semanticscholar.org |
| Difficult Purification | Optimize crystallization conditions; explore alternative purification techniques like preparative chromatography. |
| Environmental Impact (Solvents, Waste) | Implement microwave-assisted, solvent-free, or flow chemistry methods. nih.govmdpi.com |
Successfully addressing these synthetic challenges will be critical to translating the promising chemical properties of this compound into tangible industrial applications. mdpi.com
Q & A
Basic: What are the most effective synthetic routes for 2-(1,2-diphenylvinyl)-1H-benzimidazole, and how can reaction conditions be optimized?
Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation or substitution strategies. For example:
- Method A (Acid-catalyzed cyclization): Reacting substituted phenylacetic acids with 1,2-phenylenediamine in polyphosphoric acid (PPA) at 180–200°C yields 2-arylbenzimidazoles. Optimization involves adjusting reaction time (3–7 hours) and acid concentration to improve yields (e.g., 65–84% for nitro or chloro derivatives) .
- Solvent-free approaches: Using trifluoroacetic acid as a catalyst under microwave irradiation reduces reaction time and improves atom economy, achieving yields >70% .
- Critical parameters: Temperature control and stoichiometric ratios of reactants are key to minimizing side products like uncyclized intermediates.
Basic: How should researchers characterize the structural purity of this compound?
Answer:
Combine spectroscopic and crystallographic methods:
- Spectroscopy: IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ and C=C aromatic vibrations). ¹H/¹³C NMR confirms substitution patterns (e.g., vinyl proton shifts at δ 6.8–7.2) .
- X-ray crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths and angles, critical for verifying the diphenylvinyl configuration .
- Elemental analysis: Validate purity by comparing experimental vs. theoretical C/H/N ratios (deviation < ±0.4%) .
Advanced: How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives with varying substituents?
Answer:
Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
- Comparative SAR studies: Test derivatives with systematic substituent variations (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) under standardized conditions .
- Computational docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, explaining discrepancies in antimicrobial vs. antiparasitic activities .
- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., fluorine substituents enhancing bioavailability but reducing solubility) .
Advanced: What computational strategies are recommended for predicting the reactivity of this compound derivatives?
Answer:
- DFT calculations: Model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the vinyl group’s electron density influences regioselectivity in substitution reactions .
- MD simulations: Study solvation effects and stability in biological membranes to optimize pharmacokinetic profiles .
- Validate with experimental data: Compare computational predictions with spectroscopic results (e.g., NMR chemical shifts) to refine models .
Basic: What are common substituent effects on the electronic properties of 2-aryl-1H-benzimidazoles?
Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Reduce electron density on the benzimidazole core, enhancing oxidative stability but potentially lowering bioavailability .
- Electron-donating groups (e.g., -OCH₃, -CH₃): Increase basicity of the imidazole nitrogen, improving solubility and hydrogen-bonding capacity .
- Halogens (e.g., -F, -Cl): Balance lipophilicity and dipole interactions, as seen in fluorophenyl derivatives with improved CNS penetration .
Advanced: How to design SAR studies for novel this compound analogs?
Answer:
- Scaffold diversification: Introduce substituents at the phenylvinyl moiety (e.g., para- vs. meta-position) to probe steric and electronic effects on target binding .
- Bioisosteric replacement: Replace the vinyl linker with ethynyl or ester groups to modulate rigidity and metabolic stability .
- High-throughput screening: Use parallel synthesis (e.g., combinatorial libraries) to rapidly assess activity against multiple targets (e.g., kinases, microbial enzymes) .
Advanced: What experimental approaches validate the proposed mechanisms of benzimidazole derivatives in biological systems?
Answer:
- Enzyme inhibition assays: Measure IC₅₀ values against purified targets (e.g., cytochrome P450 for metabolic studies) under controlled pH and temperature .
- Isotopic labeling: Track metabolic pathways using ¹⁴C-labeled derivatives in in vitro hepatocyte models .
- Cryo-EM/X-ray crystallography: Resolve ligand-protein complexes to confirm binding modes inferred from docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
